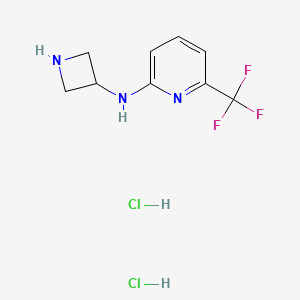

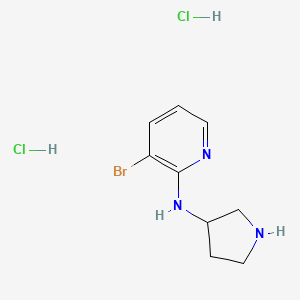

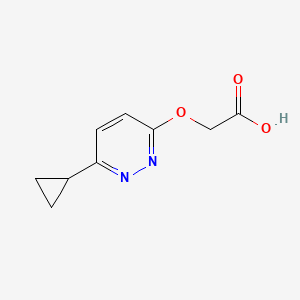

![molecular formula C5H3BrN4 B1490061 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208084-77-8](/img/structure/B1490061.png)

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Descripción general

Descripción

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the molecular formula C5H3BrN4 . It is part of living organisms and plays a vital role in various biological procedures .

Synthesis Analysis

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine involves several steps. The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol . The procedure offers several advantages including good yields, operational simplicity, environmental friendliness, and shorter reaction time along with broad substrate scope .Molecular Structure Analysis

The molecular structure of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The InChI code for this compound is 1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H .Chemical Reactions Analysis

The chemical reactions involving 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine are complex and involve several steps. For instance, Song and Son demonstrated that 3-arylthieno[3,2-e]-[1,2,4]triazolo[4,3-c]pyrimidines obtained from compounds by heating under reflux in EtOH in the presence of NaOAc isomerize into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .Physical And Chemical Properties Analysis

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine has a molecular weight of 199.01 . The compound should be stored at 0-8°C . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Organic Chemistry Synthesis

“8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” is used in the field of organic chemistry, particularly in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . This process involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions .

Medicinal Chemistry

This compound plays a significant role in medicinal chemistry. It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Cardiovascular Disorders

“8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” is utilized in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

This compound is also used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

“8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” is used in the treatment of hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields .

Safety and Hazards

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), and eye irritation (category 2B) . It is harmful if swallowed, causes skin irritation, and causes eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mecanismo De Acción

Mode of Action

It is known that triazolopyrimidines, a class of compounds to which 8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine belongs, can interact with various biological targets through hydrogen bonding and other intermolecular interactions .

Biochemical Pathways

Triazolopyrimidines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption .

Result of Action

As a member of the triazolopyrimidine class of compounds, it may exhibit a range of biological activities, but specific effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine. For instance, the compound is recommended to be stored at 0-8°C , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.

Propiedades

IUPAC Name |

8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBGVYGIQJQOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=CN2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743571 | |

| Record name | 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine | |

CAS RN |

1208084-77-8 | |

| Record name | 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

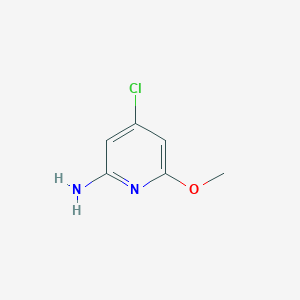

![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

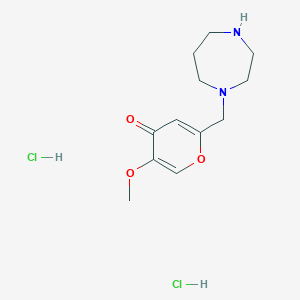

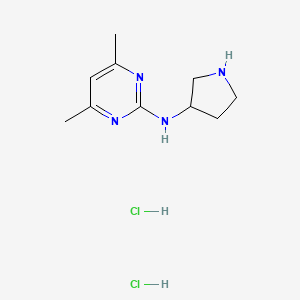

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

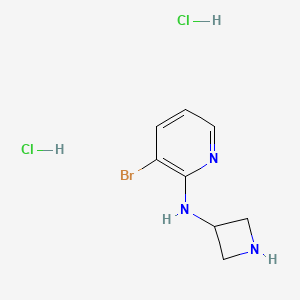

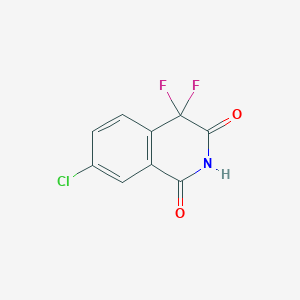

![1-[(azetidin-3-yl)methyl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B1489998.png)